3-(4-fluorophenyl)-2-methyl-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
3-(4-fluorophenyl)-2-methyl-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines multiple heterocyclic rings, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-methyl-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves several steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core can be synthesized through the reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine with various reagents .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate . The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-2-methyl-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, with modifications at specific positions on the heterocyclic rings .
Scientific Research Applications
3-(4-fluorophenyl)-2-methyl-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-methyl-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit certain enzymes and receptors, leading to alterations in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activity and potential therapeutic applications.
Pyrido[2’,3’3,4]pyrazolo[1,5-a]pyrimidines: Used in various chemical and biological studies.
Uniqueness
3-(4-fluorophenyl)-2-methyl-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one stands out due to its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties . This makes it a valuable compound for a wide range of scientific research applications.
Properties
IUPAC Name |
5-(4-fluorophenyl)-4-methyl-11-(pyridin-3-ylmethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O/c1-14-20(16-4-6-17(23)7-5-16)21-25-12-18-19(28(21)26-14)8-10-27(22(18)29)13-15-3-2-9-24-11-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZJSOKAADDUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)CC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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